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Compound of Interest

Compound Name: CDDO-Im

Cat. No.: B1244704 Get Quote

An In-depth Technical Guide to 1-(2-Cyano-3,12,28-trioxooleana-1,9(11)-dien-28-yl)-1H-

imidazole (CDDO-Im)

Full Chemical Name and Synonyms
Systematic Name: 1-(2-Cyano-3,12,28-trioxooleana-1,9(11)-dien-28-yl)-1H-imidazole[1][2][3]

IUPAC Name: (4aR,6aR,6aS,6bR,8aS,12aS,14bS)-8a-(imidazole-1-

carbonyl)-4,4,6a,6b,11,11,14b-heptamethyl-3,13-dioxo-4a,5,6,6a,7,8,9,10,12,12a-

decahydropicene-2-carbonitrile

Synonyms: CDDO-Im, CDDO-Imidazolide, RTA 403[4]

Mechanism of Action
CDDO-Im is a synthetic triterpenoid renowned for its potent activation of the Nuclear factor

erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism

against oxidative and electrophilic stress.[1][5] The primary mechanism involves the covalent

modification of cysteine residues on the Kelch-like ECH-associated protein 1 (Keap1), the main

negative regulator of Nrf2.[6] This modification disrupts the Keap1-mediated ubiquitination and

subsequent proteasomal degradation of Nrf2.[6] As a result, newly synthesized Nrf2

accumulates in the cytoplasm and translocates to the nucleus.[2]

In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant

Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes. This

leads to the transcriptional upregulation of genes encoding antioxidant enzymes (e.g., heme
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oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1)), enzymes involved in

glutathione synthesis (e.g., glutamate-cysteine ligase catalytic subunit (GCLC)), and other

detoxification enzymes.[1][2][7] This induction of the Nrf2/ARE pathway is the principal

mechanism by which CDDO-Im exerts its protective effects against various cellular stressors.

[1][5]

In addition to its effects on the Nrf2 pathway, CDDO-Im has been shown to be a ligand for

peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ, which

are nuclear receptors involved in the regulation of inflammation and metabolism.[3][4] However,

many of the anti-inflammatory and anti-proliferative effects of CDDO-Im are considered to be

mediated primarily through the Nrf2 pathway, and in some contexts, its actions can be

independent of PPARγ.[1][8][9]

Quantitative Data
The biological activities of CDDO-Im have been quantified in various in vitro and in vivo

studies. The following table summarizes key quantitative data.

Parameter Value
Cell
Line/System

Description Reference

IC₅₀ 10–30 nM

Human leukemia

and breast

cancer cell lines

Inhibition of

cellular

proliferation

[3][4]

IC₅₀ 1.5 µM

BxPC-3

(pancreatic

cancer)

Inhibition of

cellular

proliferation after

72 hours

[4]

IC₅₀ 0.69 µM
DU-145 (prostate

cancer)

Inhibition of

cellular

proliferation after

72 hours

[4]

Kᵢ 232 nM PPARα Binding affinity [3][4]

Kᵢ 344 nM PPARγ Binding affinity [3][4]
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Experimental Protocols
In Vitro Nrf2 Activation Assay Using Quantitative PCR
(qPCR)
This protocol describes a method to assess the activation of the Nrf2 pathway in cultured cells

treated with CDDO-Im by measuring the mRNA expression of Nrf2 target genes.

1. Cell Culture and Treatment:

Culture human peripheral blood mononuclear cells (PBMCs) or other suitable cell lines in

appropriate culture medium.

Seed the cells at a desired density in multi-well plates.

Prepare a stock solution of CDDO-Im in DMSO. Dilute the stock solution in culture medium

to achieve the desired final concentrations (e.g., 20 nM and 50 nM).

Treat the cells with the CDDO-Im working solutions or a vehicle control (DMSO) for a

specified period (e.g., 20 hours).[2]

2. RNA Isolation:

Following treatment, harvest the cells and lyse them using a suitable lysis buffer.

Isolate total RNA using a commercial RNA extraction kit according to the manufacturer's

instructions.

Quantify the extracted RNA and assess its purity using a spectrophotometer.

3. cDNA Synthesis:

Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription

kit.

4. Quantitative PCR (qPCR):

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1244704?utm_src=pdf-body
https://www.benchchem.com/product/b1244704?utm_src=pdf-body
https://www.benchchem.com/product/b1244704?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2396226/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1244704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for Nrf2

target genes (e.g., NQO1, GCLC, HO-1), and a suitable qPCR master mix.

Use a housekeeping gene (e.g., β-actin) for normalization.

Perform the qPCR using a real-time PCR system.

Analyze the data using the comparative CT (ΔΔCT) method to determine the fold change in

gene expression in CDDO-Im-treated cells relative to the vehicle control.[2]

Signaling Pathway and Experimental Workflow
Diagrams
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Caption: Nrf2 Signaling Pathway Activation by CDDO-Im.
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Caption: Experimental Workflow for qPCR Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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